3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine
Overview
Description
Atroposelective Formation of Dibenz[c,e]azepines
The study titled "Atroposelective formation of dibenz[c,e]azepines via intramolecular direct arylation with centre-axis chirality transfer" explores the synthesis of 5-substituted 6,7-dihydrodibenz[c,e]azepines. These compounds are a type of secondary amine that incorporate a centre-axis chirality relay. The synthesis process involves the conversion of 1-substituted N-(2-bromobenzyl)-1-phenylmethanamines through N-acylation followed by a ring-closing intramolecular direct arylation. The ring closure is noted to proceed with high atropodiastereoselectivity, which is attributed to strain effects resulting from the trigonalisation of the nitrogen atom. This process was supported by molecular mechanics calculations, indicating a methodical approach to achieving the desired chiral centers within the molecular structure .
Reactivity of Arylnitrenes and Formation of Aminoazepine
In the paper "Reactivity of Singlet and Triplet Arylnitrenes: Temperature-Dependent Photodecomposition of 1-(2-Azidophenyl)-3,5-dimethylpyrazole," the focus is on the reactivity of aryl nitrenes under different temperature conditions. The study reports that upon photolysis of 1-(2-azidophenyl)-3,5-dimethylpyrazole at temperatures above 200 K, products such as 1,3-dimethylpyrazolobenzotriazole are formed through electrophilic cyclization of singlet nitrene. Additionally, in the presence of diethylamine, an aminoazepine is formed through nucleophilic addition and rearrangement. At temperatures below 100 K, different products dominate, including azo derivatives from the dimerization of triplet nitrene and products from intramolecular radical cyclization. The study provides differential thermodynamic parameters for the reactions of singlet and triplet nitrenes, which are crucial for understanding the stability and reactivity of these intermediates. The formation of aminoazepine is particularly relevant to the analysis of "3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine" as it involves the addition of an amine to a ring system, although the paper suggests that any intermediate dehydroazepine formed is not stable .
Synthesis Analysis
The synthesis of azepine derivatives, as discussed in the provided papers, involves complex reactions that are sensitive to temperature and the presence of other reactants. The formation of dibenz[c,e]azepines through intramolecular direct arylation is a notable method for introducing chirality into the molecule. The process is highly selective and is influenced by the strain on the nitrogen atom during the reaction . Similarly, the formation of aminoazepine derivatives from aryl nitrenes demonstrates the importance of reaction conditions, such as temperature, which significantly affect the yield and type of products formed .
Molecular Structure Analysis
The molecular structure of "3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine" would be expected to exhibit characteristics similar to those of the azepine derivatives discussed in the papers. The presence of a seven-membered azepine ring can introduce strain and influence the overall stereochemistry of the molecule. The chirality transfer during the synthesis of dibenz[c,e]azepines suggests that the spatial arrangement of atoms in the azepine ring is crucial for achieving the desired atroposelectivity .
Chemical Reactions Analysis
The chemical reactions involved in the formation of azepine derivatives are complex and can lead to a variety of products depending on the reaction conditions. The electrophilic cyclization of singlet nitrene and the nucleophilic addition to form aminoazepine are examples of such reactions. The temperature-dependent behavior of these reactions highlights the delicate balance between different reactive intermediates and the pathways they follow .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine," they do provide insight into the factors that influence the properties of similar compounds. The introduction of chirality and the presence of a strained azepine ring are likely to affect the molecule's physical properties, such as melting point and solubility, as well as its chemical reactivity. The thermodynamic parameters provided for the reactions of aryl nitrenes offer a glimpse into the energetic landscape that governs the formation and stability of azepine derivatives .
Scientific Research Applications
- 3-(azepan-1-yl)propanenitrile : This compound is similar to the one you asked about, but with a nitrile group instead of an amine. It’s available from chemical suppliers, but specific applications are not listed.
- 3-azepan-1-ylpropanoic acid : This compound has a carboxylic acid group instead of an amine. It’s listed in a chemical database, but again, specific applications are not provided.
- Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride : This compound is more complex, with additional functional groups. It’s offered by a chemical supplier, but no specific applications are given.
- Azone® and Its Analogues as Penetration Enhancers : Azone® (1-dodecylazacycloheptan-2-one or laurocapram) is one of the most known and the most studied chemical penetration enhancers. Azone® analogues contain fragment X-CO-N=, where X is -CH 2 −, −NH 2 or-NH- that is characteristic for compounds of the natural moisturising factor (NMF). The NMF is physiologically present in the highly differentiated flattened keratinocytes referred to as corneocytes and being the building blocks of the epidermal barrier. Among the main components of NMF, there are urea, proline, histidine, urocanic acid and 2-pyrrolidone-5-carboxylic acid.
- 1-AZEPAN-1-YL-3-(3-NITRO-PHENYL)-PROPENONE : This compound is offered by a chemical supplier, but no specific applications are given.
- 3-(azepan-1-yl)propanoic acid hydrochloride : This compound is listed in a chemical database, but again, specific applications are not provided.
Safety And Hazards
properties
IUPAC Name |
3-(azepan-1-yl)-2,2-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,9-12)10-13-7-5-3-4-6-8-13/h3-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDFIJJDSKVMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383336 | |
Record name | 3-(azepan-1-yl)-2,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine | |
CAS RN |
845885-85-0 | |
Record name | Hexahydro-β,β-dimethyl-1H-azepine-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845885-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(azepan-1-yl)-2,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.